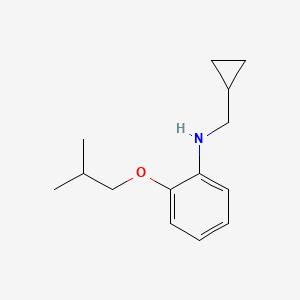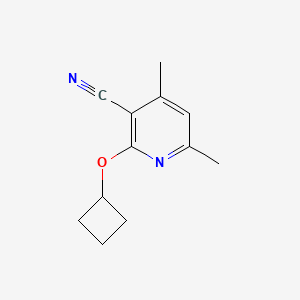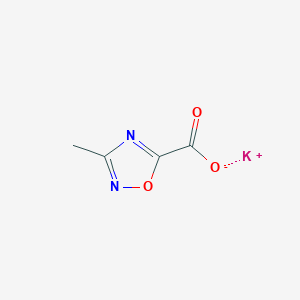![molecular formula C11H12F3N3O2 B1455556 4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 443864-67-3](/img/structure/B1455556.png)
4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Vue d'ensemble
Description
4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, also known as HOPB, is a synthetic compound that has been used in a variety of scientific research applications. It is an acid-catalyzed condensation product of 4-hydroxy-4-oxo-N-(3-trifluoromethyl)phenylbutanamide and hydrazine monohydrate. HOPB has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antibacterial Agent Development
Recent studies have focused on the synthesis of novel compounds with antibacterial properties due to the increasing resistance to existing antimicrobials. The compound has been used as a precursor in the synthesis of triazolo[4,3-a]pyrazine derivatives . These derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting activities comparable to first-line antibacterial agents like ampicillin .
Nitrogen-Containing Heterocycles in Drug Synthesis
Nitrogen-containing heterocycles are a backbone in many physiologically active compounds and drugs. The compound’s structure allows for the creation of such heterocycles, which are crucial in the development of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis .
Material Science Research
In material science, the compound’s molecular structure, characterized by the presence of a trifluoromethyl group, can be utilized in the development of new materials with unique properties. These materials could have potential applications in various fields, including electronics and photonics .
Chemical Synthesis and Chromatography
The compound serves as a key intermediate in chemical synthesis processes. It is also used in chromatography, a technique for separating mixtures, due to its distinct chemical properties .
Life Science Research
In life science research, this compound is used in the study of biochemical processes and pathways. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and receptor-ligand interactions .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard or reference material in analytical chemistry, aiding in the calibration of instruments and validation of analytical methods .
Environmental Science
Given its structural versatility, the compound can be used in environmental science research to study the degradation of pollutants or the synthesis of environmentally friendly materials .
Pharmacological Studies
The compound’s ability to form nitrogen-containing heterocycles is advantageous in pharmacological studies, where it can be used to synthesize and test new drug candidates with potential therapeutic effects .
Propriétés
IUPAC Name |
4-hydrazinyl-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)7-2-1-3-8(6-7)16-9(18)4-5-10(19)17-15/h1-3,6H,4-5,15H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPAJNNZKYAXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)